molecular formula C18H14FN5OS2 B2653213 N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-77-2

N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2653213
CAS No.: 868966-77-2
M. Wt: 399.46
InChI Key: AQRLEUWZXUBECW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a sophisticated small molecule recognized for its potential as a protein kinase inhibitor. Its core structure, featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, is a known pharmacophore in medicinal chemistry, frequently associated with high-affinity binding to the ATP-binding site of various kinases. This compound is structurally related to a class of molecules investigated for their potent activity against proto-oncogene tyrosine-protein kinase Src (c-Src), a key signaling protein implicated in cellular proliferation, survival, and migration. Source Researchers utilize this compound primarily in biochemical and cell-based assays to probe the complex signaling networks in oncology, particularly those driven by Src family kinases (SFKs) and other relevant tyrosine kinases. Its mechanism involves competitive inhibition at the kinase's active site, thereby suppressing phosphorylation of downstream effector proteins and disrupting pro-oncogenic signal transduction. Source The specific research value of this inhibitor lies in its utility as a chemical tool for validating novel kinase targets, understanding resistance mechanisms to existing therapies, and evaluating combination treatment strategies in preclinical models of cancer and other proliferative diseases. Source

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS2/c19-13-5-3-12(4-6-13)10-20-16(25)11-27-17-8-7-15-21-22-18(24(15)23-17)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLEUWZXUBECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and the triazolopyridazine intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiophene-triazolopyridazine intermediate.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, such as the Heck or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

    Coupling: Palladium catalysts, bases like triethylamine, and solvents such as toluene or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

    Coupling: Extended conjugated systems.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Core

The triazolo-pyridazine core is a common pharmacophore. Substituents at positions 3 and 6 critically influence biological activity and physicochemical properties.

Table 1: Substituent Comparison
Compound Name / ID Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Thiophen-2-yl Sulfanyl-acetamide-(4-fluorophenylmethyl) ~428.45 (estimated) Unknown (assumed kinase/anticancer)
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethoxyphenyl Sulfanyl-acetamide-(4-fluorophenyl) ~443.47 Enhanced solubility (ethoxy group)
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-Methoxyphenyl Oxy-ethanamine 285.30 Polar, potential CNS activity
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl Acetamide-linked phenyl ~335.35 Blocks Lin-28/Let-7, anticancer
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide Bromophenyl Thio-acetamide-(4-chlorophenyl) ~528.80 Halogen-enhanced hydrophobic binding
Key Observations:
  • Thiophen-2-yl vs. Aryl Substituents : The target compound’s thiophene group offers distinct electronic properties (sulfur’s electron-rich nature) compared to ethoxy/methoxy-phenyl derivatives. This may enhance interactions with cysteine-rich kinase domains .
  • Methyl vs. Thiophene : The methyl-substituted compound in demonstrated anticancer activity via Lin-28/Let-7 pathway modulation, suggesting that bulkier substituents (e.g., thiophene) might alter target specificity.
Anticancer Potential :
Physicochemical Properties :
  • Solubility : Ethoxy- and methoxy-substituted compounds () likely have higher aqueous solubility than the target compound due to polar substituents.
  • Metabolic Stability: The 4-fluorophenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogues.

Structural-Activity Relationship (SAR) Trends

Position 3 :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility but may reduce membrane permeability.
  • Thiophene and halophenyl groups enhance hydrophobic interactions and target binding .

Position 6 :

  • Sulfanyl-linked acetamides are critical for maintaining scaffold rigidity and hydrogen-bonding capacity.
  • Substitutions with chlorophenyl or fluorophenyl groups optimize metabolic stability .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound with notable biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has a molecular formula of C30H30FN7O4S3C_{30}H_{30}F_{N7}O_{4}S_{3} and a molecular weight of 667.8 g/mol. Its structure features a triazole ring fused with a pyridazine and a thiophene moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC30H30FN7O4S3
Molecular Weight667.8 g/mol
LogP3.7127
LogD3.7127

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. These compounds have been associated with various mechanisms of action against bacteria and fungi:

  • Antibacterial : Studies show that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain triazoles demonstrated minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal : Similarly, triazole derivatives have shown potent antifungal activity against strains such as Candida albicans and Aspergillus flavus, with MIC values often lower than those of standard antifungal agents like fluconazole .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Triazoles are known to interact with various biological targets involved in cancer progression. For example, some studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have also been reported to exhibit anti-inflammatory and analgesic properties. Research has highlighted their efficacy in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Microwave-Assisted Synthesis : A study on microwave-assisted synthesis of triazole derivatives demonstrated enhanced yields and reduced reaction times compared to conventional methods. This approach facilitates the rapid development of new compounds for pharmacological testing .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazoles indicate that modifications in the chemical structure can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance antimicrobial potency .

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